(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a phenylformamido group and a trimethoxyphenyl group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID typically involves the following steps:
Formation of the Phenylformamido Group: This can be achieved by reacting aniline with formic acid under acidic conditions to form phenylformamide.
Formation of the Trimethoxyphenyl Group: This involves the methylation of a phenol derivative to introduce methoxy groups at the 2, 3, and 4 positions.
Coupling Reaction: The phenylformamide and trimethoxyphenyl derivatives are then coupled through a condensation reaction with an appropriate prop-2-enoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(PHENYLFORMAMIDO)-3-(2,3,4-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID: can be compared with other compounds having similar structural features, such as:
Uniqueness
Structural Uniqueness: The presence of both phenylformamido and trimethoxyphenyl groups in the same molecule is relatively unique.
Functional Uniqueness: The combination of these groups may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO6/c1-24-15-10-9-13(16(25-2)17(15)26-3)11-14(19(22)23)20-18(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,23)/b14-11+ |
InChI Key |
TUXDNYVTMBJLME-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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